Terallethrin

Description

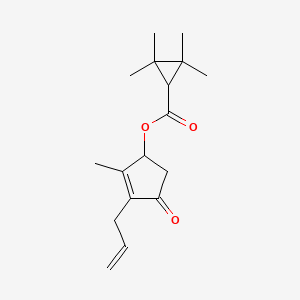

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-7-8-11-10(2)13(9-12(11)18)20-15(19)14-16(3,4)17(14,5)6/h7,13-14H,1,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZYPRIEDMSCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057984 | |

| Record name | Terallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15589-31-8 | |

| Record name | Terallethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15589-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terallethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015589318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6THJ337EJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terallethrin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Terallethrin, a synthetic pyrethroid insecticide. It details its chemical structure, physicochemical and toxicological properties, mechanism of action, synthesis, and analytical protocols.

Chemical Identity and Structure

This compound is a synthetic pyrethroid insecticide known for its rapid knockdown activity against various insects.[1] It is structurally an ester of chrysanthemic acid. The molecule contains a cyclopropane ring and a cyclopentenone ring.[2]

-

IUPAC Name: (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate[3]

-

SMILES: C=CCC1=C(C)C(CC1=O)OC(=O)C2C(C)(C)C2(C)C[5]

-

InChI Key: MIZYPRIEDMSCAC-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is a faint yellow, oily liquid.[6] It is characterized by a notably high vapor pressure compared to other commercially available pyrethroids, making it effective for use in thermal fumigation to control mosquitoes.[1][6][7] It is insoluble in water but soluble in various organic solvents.[7]

| Property | Value | Reference(s) |

| Molecular Weight | 276.37 g/mol | [3][4][5] |

| Appearance | Faint yellow oily liquid | [6] |

| Boiling Point | 359.28°C (rough estimate) | [6][7] |

| Density | 1.1174 (rough estimate) | [6][7] |

| Vapor Pressure | 4.96E-05 mmHg at 25°C | [6] |

| XLogP3 | 3.8 - 4.2 | [3][6][8] |

| Flash Point | 148.8 ± 27.9 °C | [6] |

| Topological Polar Surface Area | 43.4 Ų | [3][6] |

Toxicological Properties

This compound, like other pyrethroids, is a neurotoxin that acts on the nervous system of insects.[2] Its primary mode of action involves the disruption of voltage-gated sodium channels.[2][9]

| Property | Value | Species | Reference(s) |

| LD50 (oral) | 174 mg/kg | Rat | [6][7] |

| IRAC MoA Class | 3A | - | [2] |

Mechanism of Action: Sodium Channel Modulation

Pyrethroids, including this compound, exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in nerve cell membranes.[9][10] They bind to the open state of the channel, causing it to remain open for an extended period.[10] This modification disrupts the normal gating kinetics, slowing both the activation and inactivation of the channel. The result is a prolonged influx of sodium ions, leading to membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[9][10]

References

- 1. Insecticidal activity of a new synthetic pyrethroid "this compound" [jstage.jst.go.jp]

- 2. This compound (Ref: M-108) [sitem.herts.ac.uk]

- 3. This compound | C17H24O3 | CID 27409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 15589-31-8 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C17H24O3) [pubchemlite.lcsb.uni.lu]

- 9. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Terallethrin's Mechanism of Action on Insect Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of terallethrin, a Type I pyrethroid insecticide, on insect voltage-gated sodium channels (VGSCs). Pyrethroids are a critical class of insecticides that function by disrupting the normal gating properties of these essential neuronal proteins. This document details the current understanding of the pyrethroid binding sites on the insect VGSC, the electrophysiological consequences of this compound binding, and the molecular basis of insecticide resistance. Detailed experimental protocols for studying these interactions and quantitative data from related pyrethroids are presented to serve as a resource for researchers in the field.

Introduction: The Insect Voltage-Gated Sodium Channel as a Prime Insecticidal Target

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in the nervous systems of insects.[1][2] These channels are heteromeric protein complexes consisting of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] The S1-S4 segments form the voltage-sensing domain, while the S5-S6 segments and the re-entrant P-loop between them constitute the pore-forming unit.[2]

The critical role of VGSCs in neuronal excitability makes them a primary target for a wide range of neurotoxins, including the pyrethroid class of insecticides.[2][3][4] Pyrethroids are synthetic analogues of the natural insecticidal pyrethrins found in Chrysanthemum cinerariaefolium. Their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity have led to their widespread use in agriculture and public health.[2][5] this compound is a member of the Type I pyrethroid subclass, which is characterized by the absence of an α-cyano group in its structure.

The Molecular Mechanism of this compound Action

The primary mechanism of action of this compound and other pyrethroids is the disruption of the normal gating kinetics of insect VGSCs.[6][7][8] Pyrethroids bind to the sodium channel and cause a significant delay in the closing of the channel (deactivation) and a slowing of the inactivation process.[1][7][9] This results in a prolonged influx of sodium ions into the neuron, leading to membrane depolarization and a state of hyperexcitability characterized by repetitive firing of action potentials.[1][5] Ultimately, this leads to paralysis and death of the insect.[6]

State-Dependent Binding

Pyrethroids exhibit a strong preference for binding to the open state of the sodium channel.[7] This state-dependent binding means that the insecticide has a higher affinity for channels that are actively opening and closing, such as during a train of action potentials. This property is often observed experimentally as "use-dependence," where the modification of sodium currents by the pyrethroid is enhanced with repetitive depolarization of the neuronal membrane.[6]

The Dual-Receptor Site Model

Computational modeling and site-directed mutagenesis studies have led to the proposal of a dual-receptor site model for pyrethroid binding on the insect sodium channel.[8] These binding sites, designated PyR1 and PyR2, are located in hydrophobic pockets within the domain interfaces of the channel protein.

-

PyR1: This site is located at the interface of domains II and III and is thought to involve interactions with the IIS4-S5 linker, the IIS5 helix, and the IIIS6 helix.

-

PyR2: This second proposed site is at the interface of domains I and II and involves helices IL45, IS5, and IIS6.

The binding of a pyrethroid molecule to these sites is believed to allosterically stabilize the open conformation of the channel, thereby inhibiting the conformational changes required for deactivation and inactivation.

Quantitative Analysis of Pyrethroid-Sodium Channel Interactions

While specific quantitative data for this compound is not extensively available in the public literature, data from other well-studied pyrethroids provide valuable insights into the potency and kinetics of these interactions. The following tables summarize representative data for Type I and Type II pyrethroids.

Table 1: Electrophysiological Effects of Pyrethroids on Insect Sodium Channels

| Pyrethroid | Insect Species/Channel | Concentration | Effect on Gating Kinetics | Reference |

| Deltamethrin (Type II) | Drosophila melanogaster (para) | ≥ 1 nM | Hyperpolarizing shift in V₅₀,act | [10] |

| Permethrin (Type I) | Drosophila melanogaster (para) | ≥ 30 nM | Hyperpolarizing shift in V₅₀,act | [10] |

| Tralomethrin (Type II) | Squid Giant Axon | - | Slows decay of sodium tail current (τ_fast = 165 ms, τ_slow = 3793 ms) | [1] |

| Deltamethrin (Type II) | Squid Giant Axon | - | Faster decay of sodium tail current compared to Tralomethrin (τ_fast = 34 ms, τ_slow = 835 ms) | [1] |

| Tetramethrin (Type I) | Crayfish Giant Axon | 10⁻⁸ - 10⁻⁹ M | Prolonged sodium current during depolarization and large tail current on repolarization | [9] |

Table 2: Binding Affinities and Potency of Pyrethroids

| Pyrethroid | Preparation | Assay | Value | Reference |

| Tralomethrin | Squid Giant Axon | Voltage Clamp | Kd1 ≈ 0.06 µM, Kd2 ≈ 5 µM | [1] |

| Deltamethrin | Squid Giant Axon | Voltage Clamp | Kd ≈ 0.25 µM | [1] |

| Deltamethrin | Drosophila melanogaster (para) | Voltage Clamp | EC₅₀ (tail current) = 0.043 µM | [10] |

| Permethrin | Drosophila melanogaster (para) | Voltage Clamp | EC₅₀ (tail current) = 0.40 µM | [10] |

Molecular Basis of Resistance: Knockdown Resistance (kdr)

The intensive use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanism of target-site resistance is known as knockdown resistance (kdr).[5][11] Kdr is caused by single nucleotide polymorphisms in the VGSC gene that result in amino acid substitutions in the channel protein.[5][11] These mutations reduce the sensitivity of the sodium channel to pyrethroids, often by decreasing the binding affinity of the insecticide.[7][8]

Many kdr mutations have been identified and are often located within or near the proposed PyR1 and PyR2 binding sites.[3][12] For example, the classic kdr mutation, L1014F, is located in the IIS6 helix, a key component of the pyrethroid binding pocket.[8][10] The presence of these mutations can significantly reduce the efficacy of this compound and other pyrethroids.

Experimental Protocols for Studying this compound's Mechanism of Action

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of pyrethroids on insect sodium channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

The Xenopus oocyte expression system is a robust and widely used method for the functional characterization of ion channels.[5][13]

Protocol:

-

cRNA Preparation:

-

Linearize the plasmid DNA containing the insect sodium channel cDNA of interest using a suitable restriction enzyme.

-

Synthesize capped RNA (cRNA) from the linearized plasmid using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

-

Purify the cRNA and verify its integrity and concentration.

-

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a mature female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Select healthy, stage V-VI oocytes and inject them with 50 nL of the sodium channel cRNA. Co-injection with cRNA for an auxiliary subunit like TipE may be necessary for robust expression.[13][14]

-

Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96).

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Using a TEVC amplifier, clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

-

Apply voltage-step protocols to elicit sodium currents. A typical protocol involves a step depolarization to various test potentials (e.g., -60 mV to +60 mV) from the holding potential.

-

To study the effect of this compound, perfuse the recording chamber with a solution containing the desired concentration of the insecticide.

-

Measure changes in the sodium current kinetics, including the peak current amplitude, time to peak, inactivation rate, and the amplitude and decay of the tail current upon repolarization.

-

To assess use-dependence, apply a train of short depolarizing pulses.[6]

-

Patch-Clamp Electrophysiology of Insect Neurons

Patch-clamping allows for the direct recording of ion channel activity in their native neuronal environment.[2][15][16]

Protocol:

-

Neuron Preparation:

-

Dissect the desired nervous tissue (e.g., central nervous system, antennal lobes) from the insect of interest.

-

Mechanically or enzymatically dissociate the tissue to obtain individual neurons.

-

Plate the dissociated neurons on a suitable substrate in a recording dish.

-

-

Patch-Clamp Recording:

-

Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.

-

Fill the micropipette with an appropriate internal solution and the recording chamber with an external saline solution.

-

Under a microscope, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

In voltage-clamp mode, apply voltage protocols similar to those used in TEVC to record sodium currents.

-

In current-clamp mode, inject current to elicit action potentials and observe the effects of this compound on neuronal firing properties.

-

Site-Directed Mutagenesis

This technique is used to introduce specific mutations, such as kdr mutations, into the sodium channel cDNA to study their effects on insecticide sensitivity.[14][17][18]

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type sodium channel cDNA with the mutagenic primers.

-

Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

Visualizing the Mechanism and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to study it.

Caption: Mechanism of action of this compound on insect sodium channels.

Caption: Experimental workflow for TEVC analysis of this compound.

References

- 1. Activity of tralomethrin to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of sodium channel kinetics by the insecticide tetramethrin in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential resistance of insect sodium channels with kdr mutations to deltamethrin, permethrin and DDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecommons.cornell.edu [ecommons.cornell.edu]

- 12. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrophysiological adaptations of insect photoreceptors and their elementary responses to diurnal and nocturnal lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A sodium channel mutation identified in Aedes aegypti selectively reduces cockroach sodium channel sensitivity to type I, but not type II pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Terallethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terallethrin, a synthetic pyrethroid insecticide, is valued in laboratory settings for toxicological studies and the development of new insecticidal formulations. Its synthesis involves a multi-step process culminating in the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with allethrolone. This guide provides a comprehensive overview of the chemical synthesis and purification of this compound for laboratory applications. Detailed experimental protocols for the synthesis of precursors and the final product are presented, alongside robust purification methodologies. Quantitative data, where available in the literature, is summarized to provide benchmarks for yield and purity.

Introduction

This compound is a Type I pyrethroid, a class of insecticides that act as potent neurotoxins in insects by targeting sodium channels. The laboratory-scale synthesis of this compound is essential for a variety of research purposes, including structure-activity relationship studies, metabolic pathway elucidation, and environmental fate analysis. The core of this compound's structure is the ester linkage between the sterically hindered 2,2,3,3-tetramethylcyclopropanecarboxylic acid and the alcohol (1RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl alcohol, commonly known as allethrolone. This guide details the synthetic routes to these key precursors and their subsequent coupling to yield this compound, followed by purification to a high degree of purity suitable for research applications.

Synthesis of Precursors

The synthesis of this compound is contingent on the successful preparation of its two primary precursors: 2,2,3,3-tetramethylcyclopropanecarboxylic acid and allethrolone.

Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

A common route for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid begins with glycine. The process involves esterification, diazotization, cyclopropanation, saponification, and finally acidification.

Experimental Protocol:

A detailed method for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid starting from glycine has been reported.[1] The multi-step process involves the initial formation of a glycine ester, followed by diazotization and a subsequent cyclopropanation reaction with tetramethylethylene. The resulting ester is then saponified using sodium hydroxide, and the synthesis is completed by acidification to yield the final carboxylic acid product. This method has been reported to produce the acid with a high yield and purity.[1]

| Parameter | Value | Reference |

| Starting Material | Glycine | [1] |

| Key Steps | Esterification, Diazotization, Cyclopropanation, Saponification, Acidification | [1] |

| Reported Yield | 91-94% | [1] |

| Reported Purity | >98% | [1] |

Table 1: Quantitative Data for the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid.

Synthesis of Allethrolone

The synthesis of allethrolone, the alcohol moiety of this compound, can be achieved from a furan precursor.

Experimental Protocol:

The synthesis of allethrolone can be carried out starting from a substituted furan compound. The reaction involves the treatment of the furan derivative in a dioxane/water mixture, followed by reflux and subsequent extraction. The crude product is then purified by column chromatography on silica gel to yield pure allethrolone.

Synthesis of this compound

The final step in the synthesis of this compound is the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with allethrolone. Due to the sterically hindered nature of the carboxylic acid, activating the carboxyl group is crucial for an efficient reaction. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative.

Preparation of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

Experimental Protocol:

2,2,3,3-Tetramethylcyclopropanecarboxylic acid can be converted to its acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride. A general procedure involves reacting the carboxylic acid with an excess of the chlorinating agent, often in an inert solvent like dichloromethane, followed by removal of the solvent and excess reagent by distillation.

Esterification of Allethrolone with 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

Experimental Protocol:

The esterification is carried out by reacting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with allethrolone in the presence of an acid scavenger, such as pyridine, in an inert solvent.

-

In a round-bottom flask, dissolve allethrolone in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Add a stoichiometric amount of pyridine to the solution to act as a base and catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to proceed at a controlled temperature, typically ranging from 0°C to room temperature, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and/or a dilute aqueous basic solution to remove pyridine hydrochloride and any unreacted acid chloride.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

| Parameter | Condition |

| Reactants | 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride, Allethrolone |

| Solvent | Toluene, Dichloromethane |

| Acid Acceptor | Pyridine |

| Temperature | 0°C to Room Temperature |

| Work-up | Washing with water and/or aqueous basic solution |

Table 2: General Reaction Conditions for this compound Synthesis.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and any residual reagents. A combination of chromatographic techniques is typically employed to achieve high purity.

Column Chromatography

Experimental Protocol:

Column chromatography is a primary method for the purification of this compound.

-

The crude this compound is dissolved in a minimal amount of a suitable solvent.

-

A silica gel column is prepared using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

-

The crude product is loaded onto the column.

-

The column is eluted with a gradient of increasing polarity of the solvent system.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC can be employed as a final purification step.

Experimental Protocol:

-

A suitable preparative HPLC column, such as a reversed-phase C18 column, is selected.

-

An appropriate mobile phase, typically a mixture of acetonitrile and water or methanol and water, is chosen.

-

The partially purified this compound from column chromatography is dissolved in the mobile phase and injected onto the column.

-

The separation is monitored using a UV detector.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is removed from the collected fraction to yield highly purified this compound.

| Technique | Stationary Phase | Mobile Phase (Typical) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient |

| Preparative HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water |

Table 3: Chromatographic Purification Parameters for this compound.

Visualization of Synthetic Workflow

The overall synthetic and purification workflow for this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis and purification of this compound for laboratory use is a well-defined process that relies on the successful execution of several key steps. The preparation of the sterically hindered carboxylic acid and the alcohol precursors requires careful control of reaction conditions. The final esterification, facilitated by the activation of the carboxylic acid to its acid chloride, and subsequent purification by chromatographic methods, can yield this compound of high purity suitable for demanding research applications. This guide provides the fundamental protocols and an overview of the necessary steps to achieve this goal. Further optimization of reaction conditions and purification protocols may be necessary depending on the specific laboratory setup and desired final purity.

References

Stereoisomerism and Insecticidal Activity of Terallethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Terallethrin and Pyrethroid Stereoisomerism

This compound belongs to the pyrethroid class of insecticides, which are synthetic analogs of the natural insecticidal compounds, pyrethrins. Pyrethroids are valued for their high insecticidal potency and relatively low mammalian toxicity. The insecticidal action of pyrethroids is primarily mediated through their interaction with voltage-gated sodium channels in the insect nervous system, leading to prolonged channel opening, hyperexcitation, paralysis, and eventual death of the insect.

A crucial aspect of pyrethroid chemistry and biology is stereoisomerism. Most pyrethroids, including this compound, possess multiple chiral centers, giving rise to a number of possible stereoisomers. These isomers, which have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, can exhibit significantly different biological activities. One isomer may be highly insecticidal, while another may be weakly active or even inactive. This stereoselectivity is a result of the specific fit required for the insecticide to bind effectively to its target site on the insect sodium channel.

Stereoisomerism of this compound

This compound is the ester of 2,2,3,3-tetramethylcyclopropanecarboxylic acid and an analog of allethrolone, specifically (RS)-2-allyl-3-methyl-4-oxo-2-cyclopenten-1-ol. The structure of this compound features two key regions where stereoisomerism is of importance: the cyclopropane ring of the acid moiety and the cyclopentenolone ring of the alcohol moiety.

For optimal insecticidal activity, the commercial synthesis of this compound fixes the stereochemistry of the cyclopropanecarboxylic acid portion to the (1R,3R)-configuration. However, the alcohol moiety, 2-allyl-3-methyl-4-oxo-2-cyclopenten-1-ol, contains a chiral center at the carbon atom bearing the hydroxyl group. In commercial this compound, this center is a racemic mixture, meaning it contains both the (R) and (S) enantiomers in equal proportions.

Therefore, commercial this compound is a mixture of two principal enantiomers:

-

(1R,3R,S)-Terallethrin

-

(1R,3R,R)-Terallethrin

The spatial arrangement of these enantiomers is depicted in the following diagram.

Figure 1: Enantiomers of this compound.

Structure-Activity Relationship and Insecticidal Efficacy

While specific quantitative data comparing the insecticidal activity of the individual (1R,3R,S)- and (1R,3R,R)-enantiomers of this compound against various insect species is not publicly available, the principles of pyrethroid stereochemistry strongly suggest that one enantiomer will be significantly more active than the other. This is a well-documented phenomenon in related pyrethroids.

For instance, in the case of allethrin, which shares a similar alcohol moiety, the d-isomers (referring to the configuration of the alcohol) are generally more insecticidally active than the l-isomers. It is highly probable that a similar relationship exists for the enantiomers of this compound. The (1R)-configuration of the cyclopropane ring is known to be crucial for high insecticidal activity in most pyrethroids.

The insecticidal activity of pyrethroids is typically evaluated by determining the lethal dose (LD50 or LC50) and the knockdown time (KT50).

-

Lethal Dose (LD50/LC50): The dose or concentration of the insecticide that is lethal to 50% of the test population.

-

Knockdown Time (KT50): The time required to cause knockdown (paralysis) in 50% of the test population.

To illustrate the impact of stereoisomerism on insecticidal activity, the following table presents data for the isomers of allethrin, a closely related pyrethroid.

| Isomer | Relative Toxicity (Housefly) |

| d-trans-allethrin | 1.00 (Reference) |

| d-cis-allethrin | 0.55 |

| l-trans-allethrin | 0.15 |

| l-cis-allethrin | 0.07 |

Table 1: Relative toxicity of allethrin isomers to the housefly (Musca domestica). Data is illustrative and based on established principles for allethrins.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of individual this compound stereoisomers involves the esterification of optically pure 2,2,3,3-tetramethylcyclopropanecarboxylic acid with the desired enantiomer of 2-allyl-3-methyl-4-oxo-2-cyclopenten-1-ol. A general synthetic workflow is outlined below.

Figure 2: General workflow for the synthesis of this compound stereoisomers.

Detailed Methodologies:

-

Enantioselective Synthesis of the Alcohol Moiety: The key step is obtaining the enantiomerically pure (R)- and (S)-2-allyl-3-methyl-4-oxo-2-cyclopenten-1-ol. This can be achieved through various methods, including:

-

Enzymatic Resolution: Using lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

-

Chiral Chromatography: Separating the enantiomers of the racemic alcohol using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC).

-

Asymmetric Synthesis: Synthesizing the desired enantiomer directly using chiral catalysts or auxiliaries.

-

-

Esterification: The optically pure acid chloride of (1R,3R)-2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with the desired enantiomer of the alcohol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., toluene or dichloromethane) at a controlled temperature.

-

Purification: The resulting this compound isomer is purified using column chromatography on silica gel.

Bioassays for Insecticidal Activity

The insecticidal activity of this compound stereoisomers can be determined using standardized bioassay protocols. The following are examples of commonly used methods.

4.2.1. Topical Application Bioassay (for LD50 determination)

This method involves the direct application of a precise dose of the insecticide to individual insects.

Protocol:

-

Insect Rearing: Rear a susceptible strain of the target insect (e.g., houseflies, Musca domestica) under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 12:12 L:D photoperiod).

-

Insecticide Dilution: Prepare a series of dilutions of the this compound isomer in a suitable solvent (e.g., acetone).

-

Application: Anesthetize adult insects (e.g., with CO2) and apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a calibrated micro-applicator.

-

Observation: Place the treated insects in holding containers with access to food and water.

-

Mortality Assessment: Record the number of dead and moribund insects at a set time point (typically 24 hours post-treatment).

-

Data Analysis: Calculate the LD50 value using probit analysis.

Figure 3: Workflow for a topical application bioassay.

4.2.2. WHO Tube Test (for Knockdown and Mortality)

This is a standard method for assessing the susceptibility of adult mosquitoes to insecticides.

Protocol:

-

Preparation of Impregnated Papers: Treat filter papers with a standard concentration of the this compound isomer dissolved in a suitable solvent and carrier oil.

-

Mosquito Collection: Collect 2-5 day old, non-blood-fed female mosquitoes (e.g., Aedes aegypti).

-

Exposure: Introduce a batch of 20-25 mosquitoes into a WHO tube lined with the insecticide-impregnated paper.

-

Knockdown Assessment: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for up to 1 hour.

-

Recovery Period: After the 1-hour exposure, transfer the mosquitoes to a clean holding tube with access to a sugar solution.

-

Mortality Assessment: Record the final mortality after 24 hours.

-

Data Analysis: Calculate the KT50 from the knockdown data and the percentage mortality.

Chromatographic Separation of this compound Stereoisomers

The analysis and purification of this compound stereoisomers are typically performed using chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

-

Column: A chiral stationary phase (CSP) column is essential for separating enantiomers. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for pyrethroid separations.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol, is used.

-

Detection: A UV detector set at an appropriate wavelength (e.g., around 230 nm) is used to detect the eluting isomers.

-

Flow Rate and Temperature: These parameters are optimized to achieve the best resolution between the stereoisomers.

Figure 4: Workflow for chiral HPLC separation of this compound isomers.

Signaling Pathways and Mode of Action

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects. The binding of this compound to the sodium channel protein disrupts its normal function.

Figure 5: Signaling pathway of this compound's neurotoxic action.

The stereochemistry of the this compound molecule is critical for its binding affinity to the sodium channel. The three-dimensional shape of the more active isomer allows for a more precise and stable interaction with the binding site on the channel protein, leading to a greater disruption of its function and, consequently, higher insecticidal potency.

Conclusion

The insecticidal activity of this compound is profoundly influenced by its stereochemistry. While commercial this compound is a racemic mixture of two enantiomers at the alcohol moiety, it is almost certain that one of these enantiomers is responsible for the majority of its insecticidal effect. A deeper understanding of the structure-activity relationships of individual this compound stereoisomers would be invaluable for the development of more potent and selective next-generation insecticides. The experimental protocols for stereoselective synthesis, bioassays, and chiral separation outlined in this guide provide a framework for researchers to further investigate the fascinating interplay between molecular geometry and biological function in this important class of insecticides. Further research to quantify the insecticidal activity of the individual (1R,3R,S)- and (1R,3R,R)-enantiomers of this compound is highly encouraged.

Terallethrin's Neurotoxic Fingerprint: An In-Depth Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terallethrin, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects primarily by targeting voltage-gated sodium channels (VGSCs), crucial components in the generation and propagation of action potentials in nerve cells. This technical guide delineates the molecular mechanisms underlying this compound's neurotoxicity, drawing upon established principles of pyrethroid action and available data for structurally related compounds. By disrupting the normal gating kinetics of VGSCs, this compound induces a state of neuronal hyperexcitability, leading to paralysis and death in target organisms. This document provides a comprehensive overview of the signaling pathways affected, quantitative data from analogous compounds, detailed experimental protocols for studying these effects, and visual representations of the key processes involved.

Introduction

This compound belongs to the Type I class of pyrethroid insecticides, which are synthetic analogues of the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1] The defining structural characteristic of Type I pyrethroids is the absence of an α-cyano group, which distinguishes their toxicological profile from Type II pyrethroids.[2] The primary mode of action for all pyrethroids is the disruption of nerve function by altering the function of voltage-gated sodium channels.[3][4] This guide will provide a detailed examination of the neurotoxic mode of action of this compound, with a focus on its interaction with VGSCs and the downstream consequences for neuronal signaling.

Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The principal target of this compound is the α-subunit of voltage-gated sodium channels, which forms the ion-conducting pore and is responsible for the influx of sodium ions that depolarizes the neuronal membrane during an action potential.[4] Pyrethroids, including this compound, bind to a specific receptor site on the VGSC.[5] This binding is state-dependent, with a preference for the open state of the channel.[6][7]

Mechanism of Action at the Channel Level

This compound's interaction with VGSCs modifies their gating kinetics in two significant ways:

-

Prolonged Channel Opening: this compound binding dramatically slows the inactivation of the sodium channel, causing it to remain open for a longer duration than normal after membrane depolarization.[8][9]

-

Delayed Deactivation: The closing of the channel (deactivation) upon repolarization of the membrane is also delayed.[9]

This prolonged influx of sodium ions leads to a persistent depolarization of the neuronal membrane, resulting in a state of hyperexcitability characterized by repetitive firing of action potentials.[10] This uncontrolled neuronal activity ultimately leads to paralysis and death of the insect.[11][12]

Signaling Pathway of this compound-Induced Neurotoxicity

The following diagram illustrates the signaling cascade initiated by this compound's interaction with VGSCs.

Secondary Molecular Targets

While VGSCs are the primary target, some studies suggest that pyrethroids may also interact with other ion channels, albeit with lower affinity. These interactions may contribute to the overall neurotoxic profile.

-

Voltage-Gated Calcium Channels (VGCCs): Allethrin, a closely related compound, has been shown to modulate different subtypes of VGCCs.[13] Specifically, it can increase current through certain VGCC subtypes while inhibiting others.[13] Bioallethrin has been observed to cause a small increase in intracellular calcium by acting on N-type calcium channels and can block L, T, and P/Q-types of VGCCs.[3][9]

-

Other Potential Targets: Other research has suggested that Type I pyrethroids might also interact with kainate receptors and stimulate phosphoinositol breakdown.[3][9]

Quantitative Data (from structurally related compounds)

Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize data for the closely related Type I pyrethroids, S-bioallethrin and tefluthrin, which provide a strong indication of the expected potency and effects of this compound.

Table 1: Effect of S-bioallethrin and Tefluthrin on Rat Nav1.6 Sodium Channels [14][15]

| Compound | Concentration (µM) | Effect |

| S-bioallethrin | 100 | Weak resting modification (5.7% of channels modified) |

| Tefluthrin | 100 | Greater resting modification (14.1% of channels modified) |

| Tefluthrin | - | ~15-fold increase in potency with repetitive depolarization |

Table 2: Comparative Potency on Rat Nav1.6 Sodium Channels [14]

| Compound | Comparison |

| Tefluthrin | ~10-fold more potent than deltamethrin (a Type II pyrethroid) as a use-dependent modifier |

Table 3: Electrophysiological Effects of Allethrin on Rat Dorsal Root Ganglion (DRG) Cells [16]

| Parameter | Observation |

| Na+ Tail Current | A large, slowly decaying component develops upon application of 10 or 100 µM allethrin. |

| Washout of Effect | The slow tail current disappears with a time constant (τ) of 188 ± 44 seconds. |

| Modified Channels | At 10 µM, a maximum of 40% of open channels are modified. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurotoxic mode of action of pyrethroids like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of a compound on specific ion channel isoforms expressed in a controlled environment.

Experimental Workflow:

Protocol Details:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific VGSC subunits of interest (e.g., rat Nav1.6, β1, and β2) are injected into the oocytes.[14]

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard external solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents.

-

This compound is applied via the perfusion system at various concentrations.

-

Changes in sodium current kinetics (activation, inactivation, deactivation, and tail currents) are recorded.[14][15]

-

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on channel gating, including the percentage of modified channels and any use-dependent effects.[14]

Whole-Cell Patch-Clamp Recording in Neurons

This technique allows for the recording of ion channel activity from a single neuron, providing a more physiologically relevant context.

Protocol Details:

-

Cell Culture: Primary neurons (e.g., rat dorsal root ganglion neurons) are cultured on coverslips.[16]

-

Recording Setup:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution.

-

A glass micropipette with a fine tip (patch pipette) filled with an internal solution is positioned over a single neuron.[17]

-

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.[17]

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential.

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

This compound is applied to the bath solution.

-

Changes in the amplitude and kinetics of the sodium currents are recorded and analyzed.[16]

-

Radioligand Binding Assays

While challenging for highly lipophilic compounds like pyrethroids due to high non-specific binding, radioligand binding assays can provide information on binding affinity.[4][19]

Logical Relationship for Binding Assay Interpretation:

Protocol Outline:

-

Membrane Preparation: Membranes from a tissue or cell line expressing the target VGSC are prepared.

-

Assay: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to a specific site on the VGSC (e.g., [3H]batrachotoxin for site 2) in the presence of varying concentrations of unlabeled this compound.[20]

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound for the radioligand binding site can be calculated.[21]

Conclusion

This compound's mode of action as a neurotoxin is well-defined within the broader class of Type I pyrethroids. Its primary molecular target is the voltage-gated sodium channel, where it disrupts normal gating kinetics, leading to prolonged channel opening and neuronal hyperexcitability. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the information available for its structural analogs provides a robust framework for understanding its neurotoxic properties. The experimental protocols outlined in this guide offer established methodologies for further investigation into the precise interactions of this compound and other novel pyrethroids with their neuronal targets. This detailed understanding is crucial for the development of more selective and safer insecticides, as well as for assessing the potential risks to non-target organisms.

References

- 1. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 2. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-TRANS-ALLETHRIN | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Bioallethrin | C19H26O3 | CID 15558638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Allethrin (UK PID) [inchem.org]

- 11. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 12. Allethrins - Wikipedia [en.wikipedia.org]

- 13. Allethrin differentially modulates voltage-gated calcium channel subtypes in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Divergent actions of the pyrethroid insecticides S-bioallethrin, tefluthrin, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Time course and temperature dependence of allethrin modulation of sodium channels in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Terallethrin: A Toxicological Profile in Mammalian Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terallethrin is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid due to the absence of an α-cyano group in its structure. Like other pyrethroids, its primary mode of action is the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death. While exhibiting high efficacy against target pests, its toxicological profile in mammalian systems is a critical aspect for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound in mammalian models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

| Property | Value |

| Chemical Name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl 2,2,3,3-tetramethylcyclopropanecarboxylate |

| CAS Number | 15589-31-8 |

| Molecular Formula | C₁₇H₂₄O₃ |

| Molecular Weight | 276.37 g/mol |

| Appearance | Yellowish-brown to brown oil |

| Mode of Action | Neurotoxin, acting on sodium channels |

Toxicokinetics and Metabolism

Following oral or subcutaneous administration in rats, this compound is rapidly absorbed and distributed, primarily to the intestines, liver, and kidneys. The compound is extensively metabolized and rapidly excreted, with the majority of the administered dose eliminated within 7 days, primarily through urine and feces.[1]

Metabolic Pathway of this compound in Rats

The primary metabolic pathways for this compound in rats involve oxidation and ester hydrolysis.[1]

-

Oxidation: Major oxidative reactions occur at one of the gem-dimethyl groups on the cyclopropane ring and the 2-methyl and 3-allyl groups of the allethronyl moiety.[1]

-

Ester Hydrolysis: The carboxyl ester linkage is cleaved, a common and significant detoxification pathway for pyrethroids.[1]

Interestingly, sex-dependent differences in metabolism have been observed, with hydroxylation at the gem-dimethyl and 3-allyl groups being more dominant in male rats.[1] More than 18 different metabolites have been identified in the urine and feces of rats, with only a very small fraction (0.3%) of the parent compound excreted unchanged in the feces.[1]

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Terallethrin

Disclaimer: Comprehensive environmental fate and degradation data specifically for Terallethrin is limited in publicly available scientific literature. Therefore, this guide utilizes data from structurally similar pyrethroid insecticides, primarily Allethrin and Tetramethrin, as surrogates to infer the likely environmental behavior of this compound. This approach is based on the shared core chemical structure and functional groups within this class of insecticides. All data and pathways described should be interpreted with this consideration.

Introduction to this compound

This compound is a synthetic pyrethroid insecticide. Pyrethroids are a major class of insecticides used globally in agriculture and for public health vector control. They are synthetic analogs of the natural insecticidal pyrethrins. Like other pyrethroids, this compound is a neurotoxin that targets the voltage-gated sodium channels in insects, leading to paralysis and death. Understanding the environmental fate and degradation of these compounds is critical for assessing their ecological risk. The primary degradation pathways for pyrethroids in the environment include hydrolysis, photolysis, and microbial metabolism.

Environmental Fate of this compound (Based on Surrogate Data)

The environmental persistence and mobility of this compound are expected to be influenced by its physicochemical properties and its susceptibility to various degradation processes. The following sections summarize the expected behavior based on data from Allethrin and Tetramethrin.

Hydrolysis is a key degradation pathway for pyrethroids in aquatic environments, particularly under alkaline conditions. The ester linkage in the pyrethroid structure is susceptible to cleavage by water.

Table 1: Hydrolysis Data for Surrogate Pyrethroids

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Allethrin | Alkaline | Not Specified | Susceptible to hydrolysis | [1] |

| Tetramethrin | Alkaline | Not Specified | Susceptible to hydrolysis | [2] |

Experimental Protocol: Pyrethroid Hydrolysis Study

A typical hydrolysis study for a pyrethroid like this compound would be conducted following international guidelines such as those from the OECD.

-

Test Substance Preparation: A stock solution of this compound is prepared in a water-miscible solvent.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The this compound stock solution is added to the buffer solutions to achieve a known initial concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken from each solution at predetermined time intervals.

-

Analysis: The concentration of the parent compound and any major degradation products in the samples is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming first-order kinetics.

Photolysis, or degradation by sunlight, is another significant environmental fate process for pyrethroids, particularly on surfaces and in clear, shallow waters.

Table 2: Photolysis Data for Surrogate Pyrethroids

| Compound | Medium | Light Source | Half-life (t½) | Reference |

| Tetramethrin | Soil Surface | Not Specified | ~1 hour | [2] |

| Pyrethroids (general) | Water/Soil | Sunlight | Tens to hundreds of days (for more photostable pyrethroids) | [3] |

Experimental Protocol: Pyrethroid Photolysis Study

-

Test Substance Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile for aqueous photolysis or applied to a soil surface for soil photolysis).

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.[3]

-

Environmental Conditions: Temperature and other relevant conditions are maintained at constant levels.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantum Yield Calculation: The quantum yield, which is a measure of the efficiency of a photochemical process, can be determined by measuring the rate of degradation and the intensity of the light source.[4]

In soil, the degradation of pyrethroids is primarily mediated by microorganisms, although abiotic processes can also contribute.

Table 3: Soil Degradation Data for Surrogate Pyrethroids

| Compound | Soil Type | Conditions | Half-life (DT50) | Reference |

| Tetramethrin | Not Specified | Aerobic | 12.5 - 14 days | [5] |

| Allethrin | Not Specified | Not Specified | Generally low persistence | [1] |

Experimental Protocol: Pyrethroid Soil Metabolism Study (based on OECD Guideline 307) [6][7]

-

Soil Selection: A representative agricultural soil is chosen and characterized (e.g., texture, organic carbon content, pH, microbial biomass).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to soil samples at a concentration relevant to its intended use.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature, moisture). Anaerobic studies may also be conducted if relevant.

-

Analysis of Degradation: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its metabolites. This is often done using techniques like HPLC with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of metabolites.

-

Mineralization: The evolution of ¹⁴CO₂ is monitored to determine the extent of mineralization of the compound to carbon dioxide.

-

Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil is also quantified.

-

Data Analysis: The rate of degradation of the parent compound is calculated to determine its DT50 and DT90 (time for 50% and 90% dissipation, respectively). A degradation pathway is proposed based on the identified metabolites.

Degradation Pathways of this compound (Based on Surrogate Data)

The degradation of this compound is expected to proceed through pathways similar to those of Allethrin and Tetramethrin, which primarily involve cleavage of the ester bond, followed by further degradation of the resulting alcohol and acid moieties.[8][9]

In aquatic environments, hydrolysis and photolysis are the dominant degradation mechanisms. Under alkaline conditions, hydrolysis of the ester linkage is a key initial step. Photolysis can also lead to ester cleavage and other transformations.

Caption: Aquatic degradation pathway of this compound.

In soil, microbial activity plays a crucial role in the degradation of pyrethroids. The initial step is often the enzymatic hydrolysis of the ester bond by microbial esterases. The resulting alcohol and acid fragments are then further metabolized.

Caption: Soil degradation pathway of this compound.

Conclusion

Based on the available data for the structurally related pyrethroids Allethrin and Tetramethrin, this compound is expected to have a relatively low persistence in the environment. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage, particularly in alkaline aquatic environments, and microbial degradation in soil. Photolysis is also expected to contribute to its degradation on surfaces and in clear waters. The degradation of this compound likely leads to the formation of less toxic metabolites that can be further mineralized. However, it is crucial to emphasize that this assessment is based on surrogate data. To accurately determine the environmental risk of this compound, specific studies on its hydrolysis, photolysis, and soil metabolism are necessary.

References

- 1. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethrin | C19H25NO4 | CID 83975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. Tetramethrin - Wikipedia [en.wikipedia.org]

- 6. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Terallethrin Metabolism in Target and Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific metabolic data for terallethrin is limited in publicly available literature. This guide synthesizes information on the metabolism of closely related pyrethroid insecticides, primarily allethrin and d-phenothrin, to provide a comprehensive overview of the expected metabolic pathways and processes for this compound.

Executive Summary

This compound, a synthetic pyrethroid insecticide, is anticipated to undergo extensive metabolism in both target (insects) and non-target (mammals, fish) organisms, primarily through two main pathways: ester hydrolysis and oxidative metabolism. These processes are crucial for detoxification and subsequent excretion. In mammals, rapid metabolism by carboxylesterases and cytochrome P450 (CYP) monooxygenases leads to a relatively low toxicity profile. Insects also utilize these pathways, but differences in enzyme activity and metabolic rates can contribute to the selective toxicity of pyrethroids. In fish, metabolism is generally slower, which can lead to higher toxicity. This guide provides a detailed examination of these metabolic pathways, summarizes available quantitative data from surrogate compounds, outlines experimental protocols for studying pyrethroid metabolism, and presents visual diagrams of key metabolic and experimental workflows.

Introduction to this compound and Pyrethroid Metabolism

This compound is a Type I pyrethroid, a class of insecticides that act as potent neurotoxicants to insects by targeting voltage-gated sodium channels. The overall toxicity and environmental fate of pyrethroids are largely determined by the rate and pathways of their metabolism in various organisms. The primary metabolic routes for pyrethroids are:

-

Ester Hydrolysis: Cleavage of the central ester bond, a key detoxification step, is catalyzed by carboxylesterases (CEs). This reaction breaks the pyrethroid molecule into its constituent acid and alcohol moieties, which are generally less toxic and more readily excreted.

-

Oxidative Metabolism: This pathway is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Oxidation can occur at various positions on the pyrethroid molecule, leading to the formation of more polar metabolites that can be more easily conjugated and excreted.

Metabolic Pathways of this compound Analogs

Based on studies of allethrin and d-phenothrin, the metabolic pathways of this compound are predicted to be as follows:

Metabolism in Mammals (Non-Target Organisms)

In mammals, pyrethroids are generally rapidly metabolized and eliminated from the body.[1] The metabolism is a two-phase process:

-

Phase I Metabolism: This involves ester hydrolysis and oxidation. The trans-isomers of pyrethroids are typically hydrolyzed more rapidly by carboxylesterases than the cis-isomers.[2] Oxidative metabolism by CYPs can occur on both the acid and alcohol portions of the molecule. In humans, CYP isoforms such as CYP2C8, CYP2C9, CYP2C19, and CYP3A4 are involved in pyrethroid metabolism.[3] In rats, CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, and CYP3A2 have been shown to be active.[3]

-

Phase II Metabolism: The metabolites from Phase I, which now have polar functional groups (e.g., hydroxyl, carboxyl), undergo conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, facilitating their excretion in urine and feces.

Metabolism in Insects (Target Organisms)

Insects also metabolize pyrethroids through ester hydrolysis and oxidation. However, the activity of their metabolic enzymes can be lower or different compared to mammals, which contributes to the insecticide's efficacy.[4] Resistance to pyrethroids in insects is often associated with increased metabolic detoxification through the overexpression of carboxylesterases or cytochrome P450s.

Metabolism in Fish (Non-Target Organisms)

Fish are particularly sensitive to pyrethroids, which is partly attributed to their slower metabolic clearance of these compounds.[5] The primary routes of metabolism are similar to mammals, involving ester hydrolysis and oxidation. However, the rate of these reactions is generally lower. The high toxicity of pyrethroids in fish is also due to their efficient uptake through the gills.

Quantitative Metabolic Data

Table 1: In Vitro Metabolism of S-bioallethrin in Rat and Human Liver Microsomes

| Parameter | Rat Liver Microsomes | Human Liver Microsomes | Reference |

| Oxidative Metabolism | [3] | ||

| Km (µM) | 13.9 ± 3.1 | Not Determined | [3] |

| Vmax (nmol/min/mg protein) | 1.8 ± 0.1 | Not Determined | [3] |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | 130 | 8.7 | [3] |

| Hydrolytic Metabolism | [3] | ||

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Not Detected | Not Detected | [3] |

Data are presented as mean ± S.D. where available.

Table 2: Acute Toxicity of Allethrin and d-Phenothrin to Fish

| Compound | Species | LC50 (96-hour) | Reference |

| Allethrin | Channel catfish (Ictalurus punctatus) | 30 mg/L | [5] |

| d-Allethrin | Coho salmon (Oncorhynchus kisutch) | 0.0026 mg/L | [5] |

| s-Bioallethrin | Fathead minnow (Pimephales promelas) | 0.08 mg/L | [5] |

| d-trans Allethrin | Zebrafish (Danio rerio) | 0.80 µg/L | [1] |

| d-Phenothrin | Zebrafish (Danio rerio) | 0.51 µg/L | [1] |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of a pyrethroid using liver microsomes from different species.

Objective: To determine the rate of metabolism and identify the primary metabolic pathways (oxidative vs. hydrolytic).

Materials:

-

Test pyrethroid (e.g., this compound)

-

Liver microsomes (from target or non-target species)

-

NADPH regenerating system (for oxidative metabolism)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent for extraction (e.g., acetonitrile, ethyl acetate)

-

Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test pyrethroid. For assessing oxidative metabolism, include an NADPH regenerating system. For assessing hydrolytic metabolism, omit NADPH.

-

Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent. This also serves to precipitate the proteins and extract the remaining parent compound and its metabolites.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant containing the analytes to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the residue in a suitable solvent and analyze by LC-MS/MS or GC-MS to quantify the parent compound and identify metabolites.

Analytical Methods for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the separation and identification of pyrethroid metabolites.

Sample Preparation for GC-MS Analysis:

-

Extraction: Metabolites are extracted from the biological matrix (e.g., microsomal incubation, urine) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: Pyrethroid metabolites often contain polar functional groups that make them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable compounds. Common derivatizing agents include silylating agents (e.g., BSTFA, MTBSTFA) or alkylating agents.

-

Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the metabolites, allowing for their identification.

Conclusion

The metabolism of this compound in both target and non-target organisms is a critical factor influencing its insecticidal activity and potential for toxicity. Based on data from structurally similar pyrethroids, this compound is expected to be metabolized primarily through ester hydrolysis and cytochrome P450-mediated oxidation. Significant differences in the rates and pathways of metabolism are anticipated between mammals, insects, and fish, which underlie the selective toxicity of this class of insecticides. Further research focusing specifically on this compound is needed to provide more precise quantitative data and a more complete understanding of its metabolic fate. The experimental protocols and analytical methods described in this guide provide a framework for conducting such studies.

References

- 1. A comparison of fish pesticide metabolic pathways with those of the rat and goat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Terallethrin: A Technical Guide to its Knockdown Activity Against Key Insect Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terallethrin is a synthetic pyrethroid insecticide known for its rapid knockdown effect against various insect pests of public health importance.[1] As a member of the pyrethroid class of insecticides, its mode of action involves the disruption of the insect's nervous system, leading to paralysis and eventual death. This technical guide provides an in-depth overview of the knockdown activity of this compound against specific insect species, with a focus on mosquitoes, houseflies, and cockroaches. The information herein is intended to support research, scientific, and drug development professionals in understanding the efficacy and evaluation of this compound.

While specific quantitative knockdown data for this compound from primary literature, such as the study by Yamaguchi et al. (1981) on the "Insecticidal activity of a new synthetic pyrethroid 'this compound'," was not fully accessible for this review, this guide synthesizes established principles of pyrethroid testing and mode of action to provide a robust framework for its evaluation.

Knockdown Activity Data